An In-depth Technical Guide to 5-Methylthiophene-2-thiol
An In-depth Technical Guide to 5-Methylthiophene-2-thiol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylthiophene-2-thiol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its relative obscurity in commercial catalogs, this document addresses the fundamental aspects of its identification, including its CAS number, structure, and tautomeric nature. We present a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in drug discovery. Safety protocols and key physicochemical data are also consolidated to provide a self-contained resource for researchers initiating work with this versatile molecule.
Compound Identification and Structural Elucidation
CAS Number and Nomenclature
5-Methylthiophene-2-thiol is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. While a specific CAS Registry Number for 5-Methylthiophene-2-thiol is not prominently listed in major chemical databases, this is not uncommon for specialized reagents that are typically synthesized as needed rather than being commercially available off-the-shelf. For reference, the unmethylated parent compound, Thiophene-2-thiol , is registered under CAS Number 7774-74-5 . Researchers should use the chemical name and structure for unambiguous identification.
Chemical Structure and Tautomerism
The structure of 5-Methylthiophene-2-thiol consists of a thiophene ring with a methyl group at the 5-position and a thiol (-SH) group at the 2-position. A critical aspect of its chemistry is the existence of thiol-thione tautomerism, a form of prototropy where a proton relocates between the sulfur and a ring carbon atom.[1] The compound exists in a dynamic equilibrium between the aromatic thiol form and the non-aromatic thione form (5-methylthiophene-2(3H)-thione). In solution and condensed phases, the thione form often predominates for similar heterocyclic systems.[2]
Caption: Thiol-Thione tautomerism of 5-Methylthiophene-2-thiol.
This equilibrium is crucial as it dictates the molecule's reactivity. Reactions can proceed from either tautomer, and the choice of reagents and conditions can often favor one pathway over another.
Physicochemical Properties
Quantitative experimental data for 5-Methylthiophene-2-thiol is scarce. However, properties can be estimated based on the parent compound, Thiophene-2-thiol, and related structures.
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₅H₆S₂ | - |
| Molecular Weight | 130.23 g/mol | - |
| Appearance | Yellow to brown oil | Analogy to Thiophene-2-thiol[3] |
| Odor | Strong, unpleasant (stench) | Characteristic of thiols |
| Boiling Point | Not available; likely > Thiophene-2-thiol (165-167 °C) | - |
| Solubility | Soluble in organic solvents (ether, ethanol, THF) | General property of similar organics |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of 5-Methylthiophene-2-thiol can be reliably achieved via the lithiation of 2-methylthiophene followed by quenching with elemental sulfur. This method is an adaptation of a well-established procedure for the synthesis of Thiophene-2-thiol published in Organic Syntheses.[3]
Rationale for Experimental Choices
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Starting Material: 2-Methylthiophene is chosen as it is commercially available and the methyl group directs lithiation primarily to the adjacent 5-position due to the acidity of that proton.
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for the deprotonation of aromatic rings, particularly at the carbon adjacent to the heteroatom in thiophenes.[4]
-
Reaction Quench: Elemental sulfur (S₈) acts as the electrophile, inserting into the carbon-lithium bond to form a lithium thiolate intermediate.
-
Acidification: A final acidic workup protonates the thiolate to yield the desired thiol product.
Step-by-Step Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-Methylthiophene-2-thiol.
Self-Validating System: In-Process Checks
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Lithiation Success: A successful lithiation is indicated by a color change upon addition of n-BuLi. A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm deuterium incorporation at the 5-position.
-
Reaction Completion: Progress can be monitored by TLC, spotting the starting material against the reaction mixture (after quenching a small sample).
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Product Identification: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The characteristic odor is also a strong (though non-quantitative) indicator of thiol formation.
Chemical Reactivity and Synthetic Utility
The utility of 5-Methylthiophene-2-thiol stems from the reactivity of both the thiol group and the thiophene ring.
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Thiol Group Reactivity: The -SH group is nucleophilic and weakly acidic. It readily participates in:
-
S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.
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Oxidation: Can be oxidized to form a disulfide bridge (dimer) or, with stronger oxidizing agents, sulfinic or sulfonic acids.[5]
-
Metal Coordination: Forms strong bonds with metal surfaces (e.g., gold, silver) and can act as a ligand in coordination chemistry.[5]
-
-
Thiophene Ring Reactivity: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The thiol and methyl groups are activating and direct incoming electrophiles, although the thiol's nucleophilicity often dominates the reactivity.
Applications in Research and Drug Development
Thiophene is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a bioisostere for a benzene ring often leads to improved pharmacokinetic profiles.[8] The introduction of a thiol group provides a versatile handle for further functionalization or for direct interaction with biological targets.
-
Drug Discovery Scaffold: 5-Methylthiophene-2-thiol can serve as a key starting material for creating libraries of compounds. The thiol group can be functionalized to explore structure-activity relationships (SAR). Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][9]
-
Prodrug Strategies: The thiol group is a key feature in the active metabolites of major drugs like the antiplatelet agent clopidogrel.[8] Although clopidogrel's thiol is generated metabolically, 5-Methylthiophene-2-thiol provides a direct entry point to synthesizing thiol-containing thiophene derivatives for investigation.
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Materials Science: Thiophenethiols are used to create self-assembled monolayers (SAMs) on metal surfaces, which have applications in electronics, sensors, and corrosion inhibition.[5]
Safety and Handling
Caution: This compound has not been fully characterized toxicologically. Standard laboratory safety precautions should be strictly followed.
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Stench: Thiols possess a powerful and unpleasant odor. All manipulations should be performed in a fume hood, and glassware should be decontaminated with bleach or a similar oxidizing solution.
-
Stability: The thiol group is susceptible to air oxidation. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) and at low temperatures (refrigerated or frozen).
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Applications of 2-Thiophenethiol in Synthesis. Retrieved from [Link]
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Wikipedia contributors. (2024, May 29). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
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Piska, K., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(7), 1595-1610. [Link]
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Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1145-1177. [Link]
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NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]
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Alam, M. A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 8(1), 740-754. [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4). Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde. Retrieved from a public URL provided by the search tool.
- ChemScene. (n.d.). *1918-79-2 | 5-Methylthiophene
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PFB-Thioether Derivative
Fluorescent Thioether Adduct


